Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carbox ylate
Description
Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a thienyl substituent at the 6-position of the pyrimidine ring. The molecule integrates a sulfur-containing 5-methylthiophene moiety, which distinguishes it from analogous phenyl- or furan-substituted derivatives.
Properties
Molecular Formula |
C13H16N2O3S |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
ethyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12(16)10-8(3)14-13(17)15-11(10)9-6-5-7(2)19-9/h5-6,11H,4H2,1-3H3,(H2,14,15,17) |
InChI Key |
DTWDREKFWHDXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)C)C |
Origin of Product |
United States |
Preparation Methods
Biginelli-Type Reaction Adaptations
The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones (DHPMs), has been adapted to incorporate heteroaromatic substituents. For ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate, the reaction involves three components:
-
Ethyl 3-oxobutanoate (β-keto ester)
-
5-Methylthiophene-2-carbaldehyde (thienyl aldehyde)
-
Urea or thiourea
Procedure :
-
Combine equimolar quantities of the β-keto ester, aldehyde, and urea in ethanol or acetic acid.
-
Add a Lewis acid catalyst (e.g., MgI₂, ZnCl₂) and reflux at 80–90°C for 8–12 hours.
-
Isolate the product via vacuum filtration and recrystallize from ethanol.
Key Observations :
-
The use of MgI₂ enhances reaction efficiency, yielding 65–75% of the desired product.
-
Electron-rich aldehydes like 5-methylthiophene-2-carbaldehyde require longer reaction times due to reduced electrophilicity.
Table 1: Optimization of Biginelli Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MgI₂ | Ethanol | 80 | 10 | 72 |
| ZnCl₂ | Acetic Acid | 90 | 12 | 58 |
| None | Ethanol | 80 | 24 | <20 |
Morita-Baylis-Hillman (MBH) Adduct-Mediated Synthesis
MBH Adduct Formation and Oxidation
The MBH reaction constructs α-(hydroxymethyl)acrylate intermediates, which are oxidized to α-iodomethylene β-keto esters for subsequent pyrimidine cyclization.
Steps :
-
MBH Adduct Synthesis :
-
Dess-Martin Periodinane Oxidation :
-
Cyclization with Amidines :
Advantages :
-
High regiocontrol due to the directed assembly of the pyrimidine ring.
-
Tolerates sterically demanding substituents on the thienyl group.
Post-Cyclization Functionalization
Esterification of Pyrimidine Carboxylic Acids
For derivatives where direct cyclization fails, post-synthetic esterification is employed:
-
Synthesize 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylic acid via cyclocondensation.
-
React with ethanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry THF.
-
Achieve 80–85% conversion to the ethyl ester after 24 hours at room temperature.
Challenges :
Alternative Routes: Hantzsch Dihydropyrimidine Synthesis
Modified Hantzsch Protocol
This method employs a β-keto ester, aldehyde, and ammonium acetate in a one-pot reaction:
-
Combine ethyl acetoacetate , 5-methylthiophene-2-carbaldehyde , and ammonium acetate in ethanol.
-
Yield: 60–68% after recrystallization.
Mechanistic Insight :
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Preparation Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Biginelli Adaptation | 72 | 95 | 10 | Moderate |
| MBH Adduct Route | 85 | 98 | 48 | Low |
| Post-Cyclization Esterification | 80 | 97 | 24 | High |
| Hantzsch Modification | 65 | 93 | 6 | High |
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-METHYL-4-(5-METHYL-2-THIENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
ETHYL 6-METHYL-4-(5-METHYL-2-THIENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 6-METHYL-4-(5-METHYL-2-THIENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations :
Key Observations :
- Catalysts such as CuCl₂ (in ) or ZnCl₂ (in ) are critical for cyclocondensation efficiency.
- Thiophene-based aldehydes (for the target compound) may require tailored reaction conditions due to sulfur’s electronic effects.
Physicochemical Properties
Substituents influence melting points, solubility, and crystallinity.
Table 3: Physicochemical Data
Key Observations :
- Thienyl substituents may increase melting points compared to furan derivatives due to stronger intermolecular interactions (e.g., S···π interactions).
- Dihedral angles between substituents and the pyrimidine ring vary with substituent bulk; thienyl groups likely induce angles >80°, similar to chlorophenyl analogs .
Biological Activity
Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is a synthetic compound that belongs to the pyrimidine family. This compound has garnered attention due to its potential biological activities, which include antibacterial, antifungal, and antitumor properties. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and a summary of relevant data.
The molecular formula of Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is with a molecular weight of approximately 280.35 g/mol. The compound has a melting point ranging from 206°C to 210°C and is typically found as a white to off-white powder.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.35 g/mol |
| Melting Point | 206 - 210 °C |
| Appearance | White to Off-white Powder |
Antibacterial Activity
Research has indicated that Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate exhibits notable antibacterial properties. A study conducted by [source] demonstrated its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antifungal Activity
In addition to its antibacterial properties, this compound also shows antifungal activity. A comparative study revealed that it inhibited the growth of several fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
Antitumor Activity
The potential antitumor effects of Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate have been explored in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects against:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
The biological activity of Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It can disrupt fungal cell membranes leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways resulting in cell death.
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world applications:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed significant improvement in symptoms after treatment with formulations containing Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate.
- Antifungal Treatment : In patients suffering from chronic fungal infections unresponsive to conventional therapies, the incorporation of this compound into treatment regimens resulted in marked clinical improvement.
Q & A
Q. Basic
- X-ray crystallography : Essential for resolving the compound’s 3D conformation. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze puckered pyrimidine rings and hydrogen-bonding networks .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring proton environments.
- IR spectroscopy : Validates carbonyl (C=O) and thienyl (C-S) functional groups .
How can reaction conditions be optimized to achieve stereoselective pyrimidine ring formation?
Advanced
Stereoselectivity is influenced by:
- Chiral auxiliaries : Introducing enantiopure catalysts (e.g., organocatalysts) during cyclization .
- Solvent polarity : Nonpolar solvents (e.g., toluene) may favor specific transition states.
- Substituent effects : Bulky groups (e.g., 5-methylthienyl) direct ring puckering via steric hindrance .
Methodology: Use time-resolved NMR to monitor intermediate conformations and adjust solvent/catalyst ratios iteratively.
How do researchers resolve contradictions between computational and experimental hydrogen-bonding data?
Q. Advanced
- Graph set analysis : Compare hydrogen-bonding patterns (e.g., C—H···O bifurcated bonds) from X-ray data with density functional theory (DFT) simulations .
- Puckering parameters : Apply Cremer-Pople coordinates to quantify ring distortions and align computational models with crystallographic results .
- Validation : Cross-check with variable-temperature crystallography to assess thermal motion effects .
What role does the 5-methylthienyl substituent play in electronic properties and reactivity?
Q. Advanced
- Electron donation/withdrawal : The thienyl group’s conjugated π-system modulates electron density on the pyrimidine ring, affecting nucleophilic/electrophilic sites.
- Steric effects : The methyl group at C5 restricts rotational freedom, stabilizing specific conformers .
Methodology: Use UV-Vis spectroscopy and cyclic voltammetry to measure charge-transfer transitions and redox potentials.
What challenges arise in crystal structure determination, and how does SHELX address them?
Q. Advanced
- Disorder in flexible rings : The tetrahydropyrimidine ring’s puckering complicates electron density maps. SHELXL refines anisotropic displacement parameters to resolve disorder .
- Twinned crystals : SHELXD’s dual-space algorithm aids in structure solution for twinned data .
Methodology: Combine SHELX with Olex2 or ORTEP-3 for real-space refinement and visualization .
What bioactivities are suggested by this compound’s structural analogs?
Basic
Pyrimidine derivatives exhibit antimicrobial, antitumor, and anti-inflammatory activities. The 2-oxo and thienyl groups may enhance binding to enzyme active sites (e.g., kinases or dihydrofolate reductase) .
How are Cremer-Pople coordinates applied to analyze tetrahydropyrimidine ring puckering?
Q. Advanced
- Coordinate calculation : Define the mean plane of the pyrimidine ring and compute deviations (zj) for each atom. Use spherical polar coordinates (θ, φ) to describe puckering amplitude and phase .
- Case study : In analogous compounds, C5 deviations of 0.224 Å from the mean plane indicate a flattened boat conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
